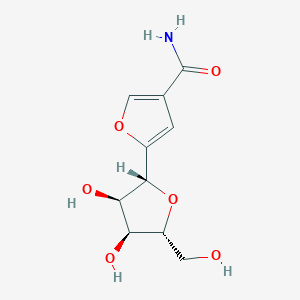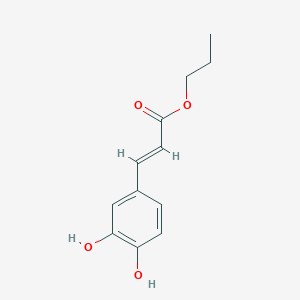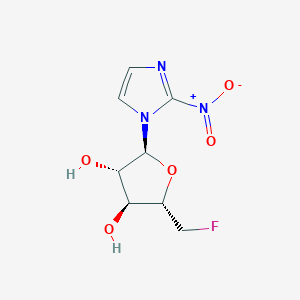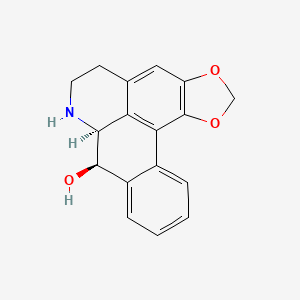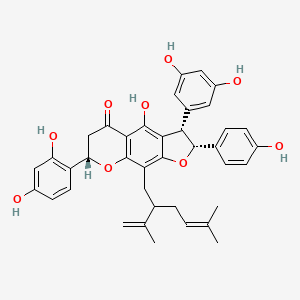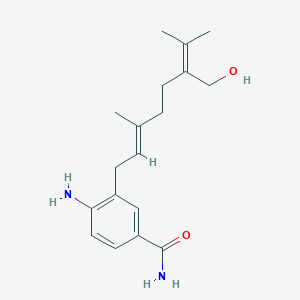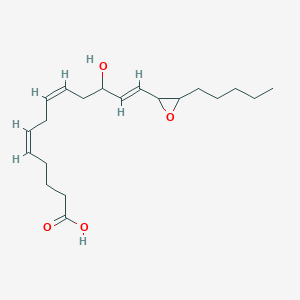
11H-14,15-Eeta
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11H-14,15-EETA is a hydroxy fatty acid.
14, 15-Ep-11-hetre, also known as 14(15)-epetre, belongs to the class of organic compounds known as long-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 13 and 21 carbon atoms. Thus, 14, 15-ep-11-hetre is considered to be an eicosanoid lipid molecule. 14, 15-Ep-11-hetre is considered to be a practically insoluble (in water) and relatively neutral molecule. 14, 15-Ep-11-hetre has been detected in multiple biofluids, such as blood and urine. Within the cell, 14, 15-ep-11-hetre is primarily located in the membrane (predicted from logP), cytoplasm and adiposome. In humans, 14, 15-ep-11-hetre is involved in the bromfenac action pathway, the mefenamic Acid action pathway, the celecoxib action pathway, and the tenoxicam action pathway. 14, 15-Ep-11-hetre is also involved in a couple of metabolic disorders, which include leukotriene C4 synthesis deficiency and the tiaprofenic Acid action pathway.
科学的研究の応用
Vasorelaxation and Drug Development
14,15-EET has significant potential in pharmacology, particularly in vasorelaxation and drug development. Studies have shown that modifications to the carboxylate of 14,15-EET can yield compounds with potent vasorelaxant properties, useful for in vitro pharmacological applications. These modifications have led to the development of new drug candidates that are more potent than 14,15-EET itself (Falck et al., 2014).
Metabolism and Hypertension Treatment
The metabolism of EETs involves their conversion to dihydroxyeicosatrienoic acids (DHET) by soluble epoxide hydrolase (sEH) in tissues. Inhibiting sEH has been proposed as a novel approach for treating hypertension. The metabolism of 14,15-EET to 14,15-DHET by sEH is a crucial aspect of this process (Fang et al., 2001).
Neuroprotection in Cerebral Ischemia
14,15-EET has been found to reduce brain injury from cerebral ischemia and reperfusion. It inhibits neuronal parthanatos (a type of cell death) induced by cerebral ischemia, suggesting its potential as a neuroprotective agent (Zhao et al., 2021).
Effects on Ion Channel Activity
EETs, including 14,15-EET, have been observed to affect ion channel activity. Their interaction with large-conductance Ca(2+)-activated K(+) channels in cells like pituitary GH(3) cells highlights their role in regulating neurons or neuroendocrine cells (Wu et al., 2000).
Anti-Inflammatory Effects
14,15-EET has demonstrated anti-inflammatory effects in TNF-alpha stimulated human bronchi, suggesting a role in modulating hyperreactivity in human airway smooth muscle cells. This indicates its potential application in respiratory health and disease management (Morin et al., 2008).
Cardiovascular Health
14,15-EET plays a significant role in cardiovascular health. It induces cardioprotection against infarction in rat hearts, mediated by distinct mechanisms depending on the time of administration. This includes the activation of endothelial nitric oxide synthase (eNOS) and increased nitric oxide production (Gross et al., 2013).
Role in Hypertension Pathogenesis
The role of EETs in hypertension is complex. Studies have shown that the hydrolysis of EETs to DHETs, predominantly the 14,15-EET regioisomer, is significantly increased in spontaneously hypertensive rats. This suggests a role for EETs and their metabolism in the pathogenesis of hypertension (Yu et al., 2000).
特性
CAS番号 |
219535-29-2 |
|---|---|
分子式 |
C20H32O4 |
分子量 |
336.5 g/mol |
IUPAC名 |
(5Z,8Z,12E)-11-hydroxy-13-(3-pentyloxiran-2-yl)trideca-5,8,12-trienoic acid |
InChI |
InChI=1S/C20H32O4/c1-2-3-9-13-18-19(24-18)16-15-17(21)12-10-7-5-4-6-8-11-14-20(22)23/h4,6-7,10,15-19,21H,2-3,5,8-9,11-14H2,1H3,(H,22,23)/b6-4-,10-7-,16-15+ |
InChIキー |
WLMZMBKVRPUYIG-LTCHCNGXSA-N |
異性体SMILES |
CCCCCC1C(O1)/C=C/C(C/C=C\C/C=C\CCCC(=O)O)O |
SMILES |
CCCCCC1C(O1)C=CC(CC=CCC=CCCCC(=O)O)O |
正規SMILES |
CCCCCC1C(O1)C=CC(CC=CCC=CCCCC(=O)O)O |
物理的記述 |
Solid |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




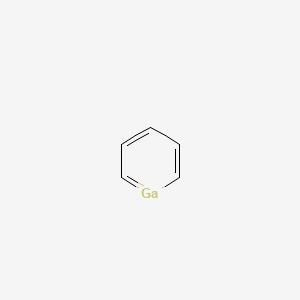

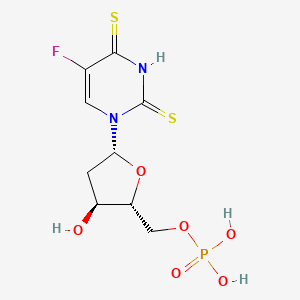
![(2E,4E)-N-[(3S,4R)-3,4-dihydroxy-3-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopent-1-en-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-6-oxocyclohex-1-en-1-yl]-4,6-dimethyldeca-2,4-dienamide](/img/structure/B1248725.png)
